![molecular formula C10H12O4 B1313536 2-((4-Methoxybenzyl)oxy)acetic acid CAS No. 88920-24-5](/img/structure/B1313536.png)
2-((4-Methoxybenzyl)oxy)acetic acid
Overview
Description
2-((4-Methoxybenzyl)oxy)acetic acid is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol . It is also known by its IUPAC name, [(4-methoxybenzyl)oxy]acetic acid . This compound is characterized by the presence of a methoxybenzyl group attached to an acetic acid moiety through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyl)oxy)acetic acid typically involves the reaction of 4-methoxybenzyl alcohol with chloroacetic acid or its derivatives . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxybenzyl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form 4-methoxybenzyl alcohol and acetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-((4-Methoxybenzyl)oxy)ethanol.
Substitution: 4-methoxybenzyl alcohol and acetic acid.
Scientific Research Applications
2-((4-Methoxybenzyl)oxy)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Shares the methoxybenzyl group but lacks the acetic acid moiety.
4-Methoxybenzoic acid: Contains the methoxybenzyl group but with a carboxylic acid directly attached to the benzene ring.
2-((4-Hydroxybenzyl)oxy)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-((4-Methoxybenzyl)oxy)acetic acid is unique due to its ether linkage between the methoxybenzyl group and the acetic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
2-((4-Methoxybenzyl)oxy)acetic acid is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, discussing its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄O₃, with a molar mass of 194.23 g/mol. The structure includes a methoxy group attached to a benzyl ether, linked to an acetic acid moiety. This configuration is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be involved in inflammatory pathways. The methoxybenzyl group enhances its binding affinity to these enzymes, potentially modulating their activity.
- Receptor Binding : It interacts with several receptors, influencing cellular signaling pathways that are crucial for various physiological responses.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Analgesic Activity : There is evidence supporting its potential as an analgesic agent, although further studies are required to confirm these effects in clinical settings.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Methoxybenzoic Acid | Methoxy group and carboxylic acid | Stronger acidity; used as an intermediate in synthesis |
Benzyl Acetic Acid | Benzyl group attached directly to acetic acid | Lacks the methoxy group; different solubility properties |
2-Hydroxybenzoic Acid (Salicylic Acid) | Hydroxyl group on aromatic ring | Known for anti-inflammatory properties; more polar |
The specific methoxy substitution in this compound enhances its solubility and biological activity compared to these analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited specific enzymes involved in inflammatory responses, showing a dose-dependent effect with an IC₅₀ value indicating significant potency .
- Pharmacokinetic Evaluation : Research assessing the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, suggesting good bioavailability for therapeutic applications.
- Synergistic Effects : Investigations into its interactions with other pharmacologically active compounds indicated potential synergistic effects that could enhance therapeutic efficacy when used in combination therapies.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-4-2-8(3-5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXTXCKLOBWPQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446045 | |
Record name | [(4-Methoxyphenyl)methoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88920-24-5 | |
Record name | [(4-Methoxyphenyl)methoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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